molecular formula C14H15NOS B049674 Bipenamol CAS No. 79467-22-4

Bipenamol

Cat. No. B049674
CAS RN: 79467-22-4
M. Wt: 245.34 g/mol
InChI Key: HLAFSNJRKZLMPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related Salen-type complexes often involves the condensation of salicylaldehyde derivatives with diamines in the presence of a metal salt, in this case, a cobalt(II) salt. For example, a related manganese(III) chloride complex with a similar ligand framework has been synthesized by reacting 3,5-di-tert-butylsalicylaldehyde with 1,2-diaminocyclohexane, followed by metalation with manganese(III) chloride (Larrow & Jacobsen, 2003).

Molecular Structure Analysis

The molecular structure of these complexes is characterized by a chelating Salen-type ligand that coordinates to the metal center in a tetradentate manner. This arrangement leads to a planar N2O2 metal-coordinating environment, providing stability and defining the complex's reactivity. Detailed insights into the electronic structure have been provided by studies involving electron paramagnetic resonance (EPR) and density functional theory (DFT), highlighting the complexes' selectivity in catalytic reactions due to their unique electronic configurations (Vinck et al., 2008).

Scientific Research Applications

  • Drug Discovery and Material Development : Bipenamol is constructed using multiple C-H activation strategies, which significantly accelerates both drug discovery and material development processes. This is highlighted in the study by Ouyang et al. (2021), which discusses the expedient delivery of polyfunctional arenes using sequential C-H activation (Ouyang et al., 2021).

  • Pharmacological Activities : Bipenamol-related compounds like Bilobalide exhibit a range of pharmacological activities, including neuroprotective, antioxidative, anti-inflammatory, anti-ischemic, and cardiovascular protective effects. Lu et al. (2021) provide a comprehensive review of Bilobalide's pharmacology, pharmacokinetics, toxicity, and safety (Lu et al., 2021).

  • Synergistic Effects in Treatment : The synergy between phytocannabinoids and terpenoids, which may be related to Bipenamol's structure, can be effective in treating various conditions such as pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections, as discussed by Russo (2011) (Russo, 2011).

  • Bibliometric Analysis in Research : The application of bibliometric studies in research assessment, as discussed by Wallin (2005), is relevant for understanding the impact and scope of research on compounds like Bipenamol (Wallin, 2005).

Safety And Hazards

Bipenamol is considered an irritant . In case of contact with eyes, it’s recommended to rinse immediately with plenty of water and seek medical advice . It’s also advised to wear suitable gloves and eye/face protection .

properties

IUPAC Name

[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAFSNJRKZLMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046561
Record name Bipenamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bipenamol

CAS RN

79467-22-4
Record name Bipenamol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bipenamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(Aminomethyl)phenylthio]benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIPENAMOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Ouyang, X Cai, X Chen, J Wang, J Rao… - Chemical …, 2021 - pubs.rsc.org
… of molecular libraries of densely functionalized sulfur-containing arenes was achieved, which enabled the concise construction of biologically active molecules, such as Bipenamol. …
Number of citations: 6 pubs.rsc.org
W Ouyang, J Rao, J Wang, Y Gao, Y Huo, Q Chen, X Li - 2021 - chemrxiv.org
… of this transformation was demonstrated by late-stage modification of materials and pharmaceuticals via multiple C–H activation, and enabled concise construction of Bipenamol and …
Number of citations: 3 chemrxiv.org
C Liu, L Song, Q Liu, W Chen, M Wang, Y Zhang… - 2023 - researchsquare.com
… high-speed circulation ow reactor, the same reactor was used in a 100-g scale heterogeneous photocatalytic C−S coupling31 to produce a precursor for the drug molecule bipenamol (…
Number of citations: 0 www.researchsquare.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
A Frello, ALL Sinoti, DP Barbosa, DM Andrade… - 2009 - arca.fiocruz.br
Os nomes de fármacos são parte importante da linguagem utilizada em saúde. Clareza e precisão são fundamentais para o sucesso de todos os processos em que seu uso se faz …
Number of citations: 0 www.arca.fiocruz.br

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